Tert-butyl 7-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate
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Overview
Description
Tert-butyl 7-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a spiro linkage between a chromane and a piperidine ring. The spiro structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate typically involves multi-step organic synthesis. One common approach is the condensation of a chromane derivative with a piperidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the use of palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can be employed to form the spiro linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Tert-butyl 7-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 7-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4’-tert-Butyl-7-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one: Similar spiro structure but with a cyclohexane ring instead of a piperidine ring.
4’-(Tert-butyl)-7-hydroxyspiro[chromane-2,1’-cyclohexan]-4-one: Another similar compound with a cyclohexane ring.
Uniqueness
Tert-butyl 7-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate is unique due to its specific spiro linkage between a chromane and a piperidine ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C18H25NO4 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl 7-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H25NO4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)7-6-13-4-5-14(20)12-15(13)22-18/h4-5,12,20H,6-11H2,1-3H3 |
InChI Key |
OWICWUUPVQCCMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC3=C(O2)C=C(C=C3)O)CC1 |
Origin of Product |
United States |
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